(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane
Description
Properties
IUPAC Name |
(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRGZIBVFJYMW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane (C₈H₁₃Br, MW 189.09) features a bicyclic framework with a bromoethyl group at the 1-position and a cyclopropyl moiety at the 2-position. Its synthesis necessitates precise control over cyclopropane ring formation and bromination, often requiring multi-step sequences involving acylation, cyclopropanation, and halogenation.
Cyclopropanation Strategies
Acylation-Cyclopropanation Sequences
A prominent method involves acylation followed by cyclopropanation. In the synthesis of related cyclopropane derivatives, 2-fluorophenethyl esters react with cyclopropane carbonyl chloride under basic conditions to form cyclopropyl ketones, which undergo decarboxylation. For example, 2-fluorophenethyl ethyl ester reacts with cyclopropane carbonyl chloride in 1,4-dioxane with triethylamine, yielding cyclopropyl-2-(2-fluorophenyl)ethyl ketone at 91.2% yield. Adapting this approach, a precursor for this compound could involve analogous acylation with cyclopropane carbonyl chloride, followed by bromination.
Bromination Methodologies
N-Bromosuccinimide (NBS)-Mediated Halogenation
NBS is widely employed for allylic and vinylic bromination. In the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone, NBS in hexane with diisopropyl azodicarboxylate (DIAD) as an initiator achieved 83% yield at 25°C. Similarly, bromination of a cyclopropane-bearing intermediate with NBS in methylene dichloride or toluene could introduce the bromoethyl group.
Table 1: Bromination Conditions and Yields from Patent Literature
| Brominating Agent | Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NBS | Hexane | DIAD | 25 | 6 | 83.0 |
| Pyridinium tribromide | CH₂Cl₂/CHCl₃ | DIAD | 20 | 8 | 82.5 |
| C₅H₆Br₂N₂O₂ | MeOH/Et₂O | BPO | 60 | 1 | 80.9 |
Radical Bromination
Radical-initiated bromination using benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) with HBr or CBr₄ is another route. In one example, cyclopropyl-2-(2-fluorophenyl)ethyl ketone reacted with pyridinium tribromide in methylene dichloride at 20°C for 8 hours, yielding 82.5%. For the target compound, a similar approach could brominate a pre-formed cyclopropane intermediate.
Case Studies and Experimental Adaptations
Patent-Based Synthesis of Analogous Compounds
The preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone offers a template:
- Acylation : 2-Fluorophenethyl ethyl ester + cyclopropane carbonyl chloride → cyclopropyl ketone (91.2% yield).
- Bromination : Cyclopropyl ketone + NBS → brominated product (83% yield).
Adapting this, a cyclopropane-bearing ethyl precursor could undergo analogous bromination.
Dibromocarbene Route
The synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane involves:
- Chlorination of 2-amino-2-hydroxymethyl propane-1,3-diol with SOCl₂.
- Dibromocarbene insertion using CHBr₃ and NaOH.
For the target compound, substituting CHBr₃ with a bromoethyl-containing carbene precursor could yield the desired structure.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acylation-Bromination | High yields (70–90%); scalable | Requires pre-formed cyclopropane |
| Dibromocarbene | Direct cyclopropanation | Unstable intermediates; harsh conditions |
| Radical Bromination | Mild temperatures | Stereochemical control challenging |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, THF), strong bases (e.g., NaH, KOtBu).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms with the bromoethyl group converted to an ethyl group or other reduced functionalities.
Scientific Research Applications
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropylcyclopropane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropylmethyl bromide
1,2-Dicyclopropylethane derivatives
Bromoethyl-substituted bicyclic alkanes
Table 1: Comparative Properties
| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (Ring-Opening) | Biological Activity |
|---|---|---|---|---|
| (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane | C₈H₁₁Br | 152–155 (est.) | High (stereospecific) | Limited data |
| Cyclopropylmethyl bromide | C₄H₇Br | 98–100 | Moderate | Neurotoxicant |
| 1-Bromo-2-cyclopropylethane | C₅H₉Br | 120–122 | Low | None reported |
Research Findings
- Reactivity: The dual cyclopropane rings in this compound increase steric strain compared to monocyclic analogues, accelerating ring-opening reactions under mild acidic conditions. This contrasts with cyclopropylmethyl bromide, which requires stronger nucleophiles for comparable reactivity .
- Synthetic Utility: In Pd-catalyzed couplings, the compound’s bromoethyl group exhibits higher selectivity than non-strained analogues like 1-bromo-2-cyclopropylethane, attributed to the rigidity of its bicyclic framework .
Challenges and Limitations
- Stability : The compound’s strained structure makes it prone to decomposition at elevated temperatures, limiting its storage and application in prolonged reactions.
- Data Gaps: No peer-reviewed studies directly address its pharmacokinetics or toxicity, unlike well-characterized analogues like cyclophosphamide ().
Biological Activity
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane is a bicyclic compound featuring two cyclopropane rings and a bromoethyl substituent. While the specific biological activities of this compound have not been extensively documented, related compounds in medicinal chemistry have demonstrated a variety of biological effects. This article explores the potential biological activities of this compound, drawing on available literature and related compounds.
Molecular Structure
The compound's structure can be characterized by its two fused cyclopropane rings, with a 2-bromoethyl group attached. The stereochemistry is designated as (1S,2S), indicating specific spatial arrangements that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 151.03 g/mol |
| Structural Features | Two cyclopropane rings |
| Stereochemistry | (1S,2S) |
Biological Activity Overview
Cyclopropane-containing compounds have garnered attention for their diverse biological activities, including:
- Antitumor Activity : Cyclopropane derivatives have shown potential in inhibiting cancer cell proliferation.
- Antiviral Properties : Some spirocyclopropanes exhibit antiviral activity against various viruses.
- Enzyme Inhibition : Compounds with cyclopropane structures have been reported to inhibit key enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antitumor Activity : A study evaluated various cyclopropane derivatives against human cancer cell lines, revealing significant inhibitory effects. For example, derivatives similar to this compound showed IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines such as RKO and HeLa .
Cell Line IC50 (µM) RKO 60.70 PC-3 49.79 HeLa 78.72 - Antiviral Activity : Research indicates that certain cyclopropane derivatives act as inhibitors of viral enzymes, providing a basis for further exploration of this compound in antiviral drug development .
- Enzyme Inhibition : Cyclopropane compounds have been noted for their ability to inhibit enzymes like HIV-1 reverse transcriptase and α-l-fucosidase, suggesting potential applications in treating viral infections and metabolic disorders .
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, the structural rigidity and unique three-dimensional configuration of cyclopropanes are believed to play crucial roles in their interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for (1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane, and how can stereochemical purity be ensured?
The synthesis typically involves cyclopropanation via transition-metal catalysis (e.g., Simmons-Smith reaction) or [2+1] cycloaddition. Asymmetric methods, such as chiral auxiliaries or enantioselective catalysts, are critical for achieving the (1S,2S) configuration . Post-synthesis, purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures stereochemical integrity. Reaction monitoring by NMR and chiral GC/MS is recommended to verify purity ≥98% .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Structural confirmation : X-ray crystallography provides definitive stereochemical assignment. For dynamic analysis, 2D NMR (COSY, NOESY) identifies spatial relationships between protons, particularly in the strained cyclopropane ring .
- Stability assessment : Accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-UV/Vis, reveal susceptibility to bromine elimination or ring-opening. Store at -20°C in inert atmospheres to minimize decomposition .
Q. How does the bromoethyl group influence reactivity in substitution reactions?
The bromoethyl moiety undergoes nucleophilic substitution (S2) with amines or thiols, forming cyclopropane-containing building blocks for drug discovery. Kinetic studies show that steric hindrance from the cyclopropyl group reduces reaction rates by ~30% compared to linear analogs. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed using isotopic labeling (, ) and trapping experiments (e.g., TEMPO for radicals). Computational studies (DFT, MD simulations) further clarify transition states and energy barriers . For example, conflicting data on bromine elimination pathways were resolved by identifying trace protic impurities catalyzing unintended side reactions .
Q. How does stereochemistry impact biological activity in enzyme inhibition studies?
The (1S,2S) configuration enhances binding affinity to enzymes like cytochrome P450 due to optimal spatial alignment with hydrophobic pockets. Comparative studies with (1R,2R) analogs show a 5- to 10-fold difference in IC values. Molecular docking and free-energy perturbation (FEP) simulations validate these interactions .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Use flow chemistry to standardize reaction parameters (residence time, mixing efficiency) and minimize human error. Process analytical technology (PAT), such as inline FTIR, enables real-time monitoring of intermediates. Design of experiments (DoE) with variables like catalyst loading and temperature identifies critical quality attributes (CQAs) .
Q. How can contradictions in toxicity profiles be resolved across in vitro and in vivo models?
Discrepancies often arise from metabolic differences (e.g., CYP450 activity in hepatocytes vs. whole organisms). Use species-specific microsomal assays and genetically modified animal models (e.g., humanized CYP3A4 mice) to bridge gaps. Metabolite profiling via LC-HRMS identifies toxic intermediates not detected in simpler systems .
Q. What advanced material science applications exploit this compound’s strain energy?
The cyclopropane ring’s high strain energy (~27 kcal/mol) enables its use as a “molecular spring” in polymer networks. Copolymerization with acrylates enhances tensile strength by 15–20%. Characterization via dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) reveals strain-induced alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
